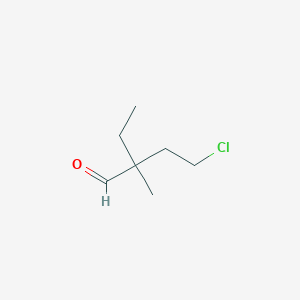![molecular formula C10H17NOS B13250202 (2-Ethoxyethyl)[1-(thiophen-2-yl)ethyl]amine](/img/structure/B13250202.png)
(2-Ethoxyethyl)[1-(thiophen-2-yl)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethoxyethyl)[1-(thiophen-2-yl)ethyl]amine is an organic compound that belongs to the class of amines It features a thiophene ring, which is a five-membered ring containing sulfur, and an ethoxyethyl group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxyethyl)[1-(thiophen-2-yl)ethyl]amine typically involves multiple steps. One common method starts with the reaction of N,N-dimethylformamide (DMF) with thiophene to produce 2-thiophenecarbaldehyde. This intermediate is then reacted with isopropyl chloroacetate to form 2-thiopheneacetaldehyde. The aldehyde is subsequently converted to 2-thiopheneacetaldehyde oxime using hydroxylamine hydrochloride. Finally, reduction of the oxime yields 2-thiopheneethylamine .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to increase yield and purity, such as controlled temperatures, pressures, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxyethyl)[1-(thiophen-2-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new bonds with different electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
(2-Ethoxyethyl)[1-(thiophen-2-yl)ethyl]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Mechanism of Action
The mechanism of action of (2-Ethoxyethyl)[1-(thiophen-2-yl)ethyl]amine involves its interaction with specific molecular targets. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Thiopheneethylamine: A simpler analog without the ethoxyethyl group.
Thiophene-2-carboxaldehyde: Contains a formyl group instead of an amine.
2-Thiophenemethylamine: Similar structure but with a methyl group instead of an ethoxyethyl group.
Uniqueness
(2-Ethoxyethyl)[1-(thiophen-2-yl)ethyl]amine is unique due to the presence of both the ethoxyethyl and thiophene groups. This combination provides distinct chemical properties, such as increased solubility and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H17NOS |
|---|---|
Molecular Weight |
199.32 g/mol |
IUPAC Name |
N-(2-ethoxyethyl)-1-thiophen-2-ylethanamine |
InChI |
InChI=1S/C10H17NOS/c1-3-12-7-6-11-9(2)10-5-4-8-13-10/h4-5,8-9,11H,3,6-7H2,1-2H3 |
InChI Key |
JDGOGDJQHVSFEI-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNC(C)C1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1-Methylpiperidin-4-yl)amino]cyclohexan-1-ol](/img/structure/B13250128.png)
![(2-Ethoxyethyl)[(3-fluorophenyl)methyl]amine](/img/structure/B13250136.png)
![Diethyl({2-[(3-methylcyclohexyl)amino]ethyl})amine](/img/structure/B13250155.png)


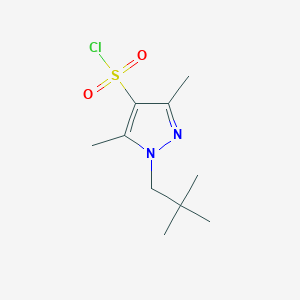
![2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13250197.png)
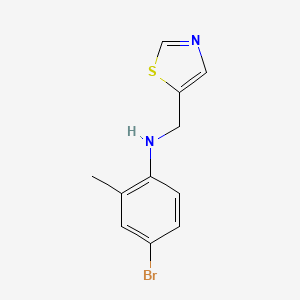

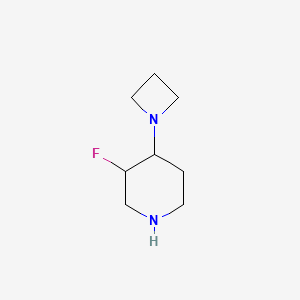
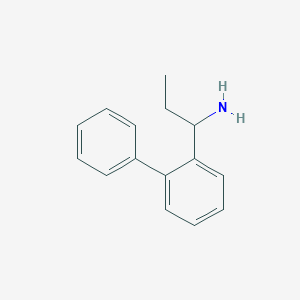
![tert-Butyl 3-cyano-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13250221.png)
